molecular formula C17H25NO3 B2392067 N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)pivalamide CAS No. 2034258-89-2

N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)pivalamide

Cat. No. B2392067
CAS RN: 2034258-89-2
M. Wt: 291.391
InChI Key: BKBDWVFCRKWXRS-UHFFFAOYSA-N
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Description

N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)pivalamide, also known as HMTM, is a synthetic compound that has been of great interest to the scientific community due to its potential use in various areas of research.

Scientific Research Applications

σ Receptor Interaction and Antiproliferative Activity

One significant application involves its utilization in understanding σ receptor interactions and antiproliferative effects. Compounds structurally related to N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)pivalamide have been synthesized to explore their affinity and selectivity towards σ1 and σ2 receptors. For instance, specific derivatives have demonstrated potent sigma(1) ligand activity with significant selectivity, indicating their potential use in PET experiments and tumor research. These compounds also exhibited antiproliferative activity in rat C6 glioma cells, suggesting a putative sigma(1) antagonist activity that could be beneficial in tumor therapy (Berardi et al., 2005).

Modification for Enhanced Properties

Another application is the modification of this compound to reduce lipophilicity for potential use as positron emission tomography (PET) radiotracers. By introducing more polar functional groups, researchers aim to enhance the compound's properties for therapeutic and/or diagnostic applications in oncology. This involves balancing the structural elements to maintain high affinity for receptor targets while achieving suitable physicochemical properties for biological application (Abate et al., 2011).

Potential in Cystic Fibrosis Therapy

Furthermore, derivatives of this chemical structure have been investigated for their potential in correcting defective cellular processing related to cystic fibrosis. Compounds have been designed and synthesized to constrain molecular conformation, leading to improved activity in correcting the processing of the cystic fibrosis protein DeltaF508-CFTR, which is a prominent factor in cystic fibrosis pathogenesis. This research opens avenues for developing new therapeutic agents targeting cystic fibrosis (Yu et al., 2008).

Exploration of Dynamic Disorder in Solid State

The compound's derivatives have also been utilized in the study of dynamic disorder in solid states through solid-state NMR and X-ray crystallography. These studies help in understanding the molecular conformations and dynamic behavior of similar compounds in the solid state, which is crucial for the development of materials with specific physical properties (Facey et al., 1996).

properties

IUPAC Name

N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO3/c1-16(2,3)15(19)18-11-17(20)9-5-6-12-10-13(21-4)7-8-14(12)17/h7-8,10,20H,5-6,9,11H2,1-4H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKBDWVFCRKWXRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCC1(CCCC2=C1C=CC(=C2)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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